4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
This compound features a complex tricyclic framework (tricyclo[7.4.0.0²,⁶]) fused with an 8-oxa-5,6-diazabicyclic system, substituted with a chlorine atom at position 4, a phenol group at position 2, and a pyridin-4-yl moiety at position 6. This structural complexity places it within a niche class of heterocyclic compounds explored for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-chloro-2-(5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-14-5-6-19(26)16(11-14)17-12-18-15-3-1-2-4-20(15)27-21(25(18)24-17)13-7-9-23-10-8-13/h1-11,18,21,26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBKSIFFHRMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)Cl)O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically involves the use of a palladium catalyst and a boron reagent to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1. Key Structural Features of Target Compound and Analogs
Key Observations :
- Tricyclic vs.
- Substituent Effects: The 4-Cl and 2-phenol groups in the target contrast with methylphenyl () or nitrobenzylidene () substituents, altering electronic properties (e.g., electron-withdrawing Cl vs. electron-donating Me).
- Heteroatom Arrangement : The 8-oxa-5,6-diaza system in the target is distinct from sulfur-containing analogs (e.g., 3,7-dithia in ), which may influence redox activity or metal chelation.
Spectroscopic and Analytical Data
Table 2. Spectral Data Comparison
Key Notes:
- The target’s phenol O-H stretch (~3400 cm⁻¹) would differentiate it from non-hydroxylated analogs (e.g., ).
- The absence of C=O in the target (vs. 1721 cm⁻¹ in ) simplifies its IR profile, focusing on C=N (e.g., ~1633 cm⁻¹) and aromatic C=C stretches.
Biological Activity
The compound 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antibacterial properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with both phenolic and pyridine components, which may contribute to its biological properties. The presence of chlorine substituents and the diazatricyclo framework suggest potential interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer activity of derivatives related to this compound. For instance:
-
Synthesis and Evaluation : A related compound demonstrated significant anticancer activity against various cancer cell lines according to the National Cancer Institute (NCI) protocol. The growth inhibition percentage (PGI) was notable across several cancer types:
- SNB-19: PGI = 65.12
- NCI-H460: PGI = 55.61
- SNB-75: PGI = 54.68
- Molecular Docking Studies : The docking studies revealed that these compounds could bind effectively to the active sites of tubulin, suggesting a mechanism of action similar to known tubulin inhibitors like combretastatin A4 . The binding affinity was quantified with a docking score of -8.030 kcal/mol.
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that specific substitutions on the phenyl ring significantly influenced anticancer activity, with the following order of effectiveness:
Antibacterial Activity
In addition to anticancer properties, some derivatives of this compound have shown promising antibacterial activity:
- Evaluation Against Bacteria : One derivative exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL . This suggests that modifications can also enhance antibacterial properties.
- Comparison with Standard Drugs : The antibacterial efficacy was compared to ciprofloxacin, a standard antibiotic, which showed MIC values of 4 µg/mL .
Case Studies
Several case studies highlight the biological activities of compounds related to 4-chloro-2-[7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
